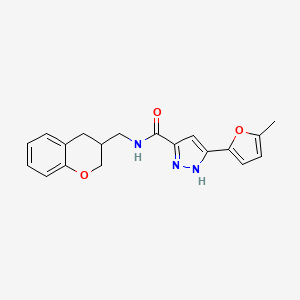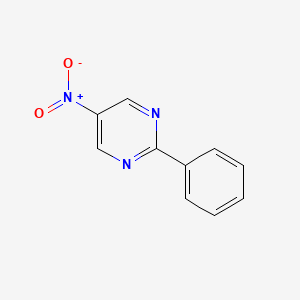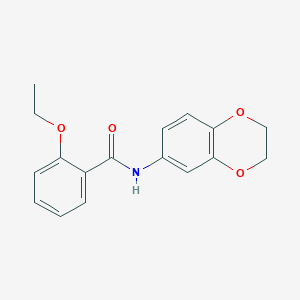![molecular formula C15H16N2O3S B5670724 N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5670724.png)
N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes . The compound’s structure consists of a benzamide moiety linked to a sulfamoylphenyl group via an ethyl chain.
作用機序
Target of Action
CHEMBL3403318, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide or Oprea1_162718, primarily targets the bovine carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are involved in a variety of biological processes, including respiration, pH homeostasis, and electrolyte secretion .
Mode of Action
The compound inhibits the activity of bovine carbonic anhydrase 2 The inhibition of this enzyme disrupts the balance of carbon dioxide and bicarbonate conversion, which can lead to changes in pH and electrolyte balance in the body
Biochemical Pathways
The inhibition of carbonic anhydrase 2 by CHEMBL3403318 affects the carbon dioxide and bicarbonate conversion pathway . This can lead to changes in various biochemical processes that rely on this pathway, including respiration and pH homeostasis . The downstream effects of these changes can vary widely, depending on the specific cellular context and the extent of enzyme inhibition.
Pharmacokinetics
Pharmacokinetic modeling is a tool that helps drug developers, clinicians, and health care professionals in general to understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL3403318. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Understanding these influences is crucial for optimizing the use of CHEMBL3403318 and similar compounds in therapeutic contexts.
生化学分析
Biochemical Properties
N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with non-specific alkaline phosphatase, where N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide acts as an inhibitor . This inhibition is measured by the change in luminescence using a chemiluminescent substrate. The compound’s ability to inhibit this enzyme suggests its potential utility in regulating biochemical pathways involving phosphate groups.
Cellular Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in the activity of specific signaling molecules and transcription factors, leading to changes in gene expression patterns. These changes can result in modifications to cellular metabolism, affecting the overall function and behavior of the cells .
Molecular Mechanism
The molecular mechanism of N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide involves its binding interactions with biomolecules. The compound binds to non-specific alkaline phosphatase, inhibiting its activity . This inhibition can lead to downstream effects on biochemical pathways that rely on phosphate group transfer. Additionally, N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide remains stable under certain conditions, but its long-term effects on cellular function may vary . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide can induce toxic or adverse effects, including disruptions in cellular function and potential damage to tissues. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s influence on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism . By modulating the activity of key enzymes, N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide can alter the flow of metabolites through various pathways, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms can help elucidate how N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide reaches its target sites and exerts its effects on cellular processes.
Subcellular Localization
N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-sulfamoylphenylethylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
科学的研究の応用
N-[2-(4-sulfamoylphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: As an intermediate in the synthesis of glyburide, it plays a crucial role in the pharmaceutical industry.
Industry: It is used in the production of various chemical products, including dyes and polymers.
類似化合物との比較
Similar Compounds
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: This compound shares a similar structure but includes a chloro and methoxy group on the benzamide moiety.
N-[2-(4-aminophenyl)ethyl]benzamide: Similar structure but with an amine group instead of a sulfonamide.
Uniqueness
N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of glyburide highlights its importance in medicinal chemistry .
特性
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-21(19,20)14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITICTFBBGXLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine](/img/structure/B5670645.png)
![1-methyl-4-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670652.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5670666.png)

![2-[2-amino-6-(2-thienylthio)pyrimidin-4-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670676.png)
![2-(ethylamino)-N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5670688.png)
![N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5670707.png)
![3-[(2-{1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5670708.png)

![{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}[4-(methylthio)phenyl]acetic acid](/img/structure/B5670719.png)

![1-acetyl-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5670733.png)

